

Phthalimidoamlodipine CAS number and molecular formula.

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Compound of Interest

Compound Name: **Phthalimidoamlodipine**

Cat. No.: **B1677751**

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An In-Depth Technical Guide to **Phthalimidoamlodipine**: Synthesis, Characterization, and Role as a Key Intermediate

Introduction

Phthalimidoamlodipine, a critical intermediate in the synthesis of the widely prescribed antihypertensive drug Amlodipine, represents a focal point for process chemists and drug development professionals.^[1] Its synthesis and purification are pivotal steps that dictate the purity and yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of **Phthalimidoamlodipine**, from its fundamental properties to detailed synthetic protocols and analytical characterization. Understanding the nuances of this intermediate is essential for optimizing Amlodipine production and ensuring the final product's quality and safety.^{[1][2]} **Phthalimidoamlodipine** is also recognized as a significant impurity in Amlodipine, making its characterization and control a key regulatory and quality concern.^{[3][4][5]}

Core Properties and Identifiers

A clear understanding of the physicochemical properties of **Phthalimidoamlodipine** is the foundation for its synthesis and analysis. The following table summarizes its key identifiers and properties.

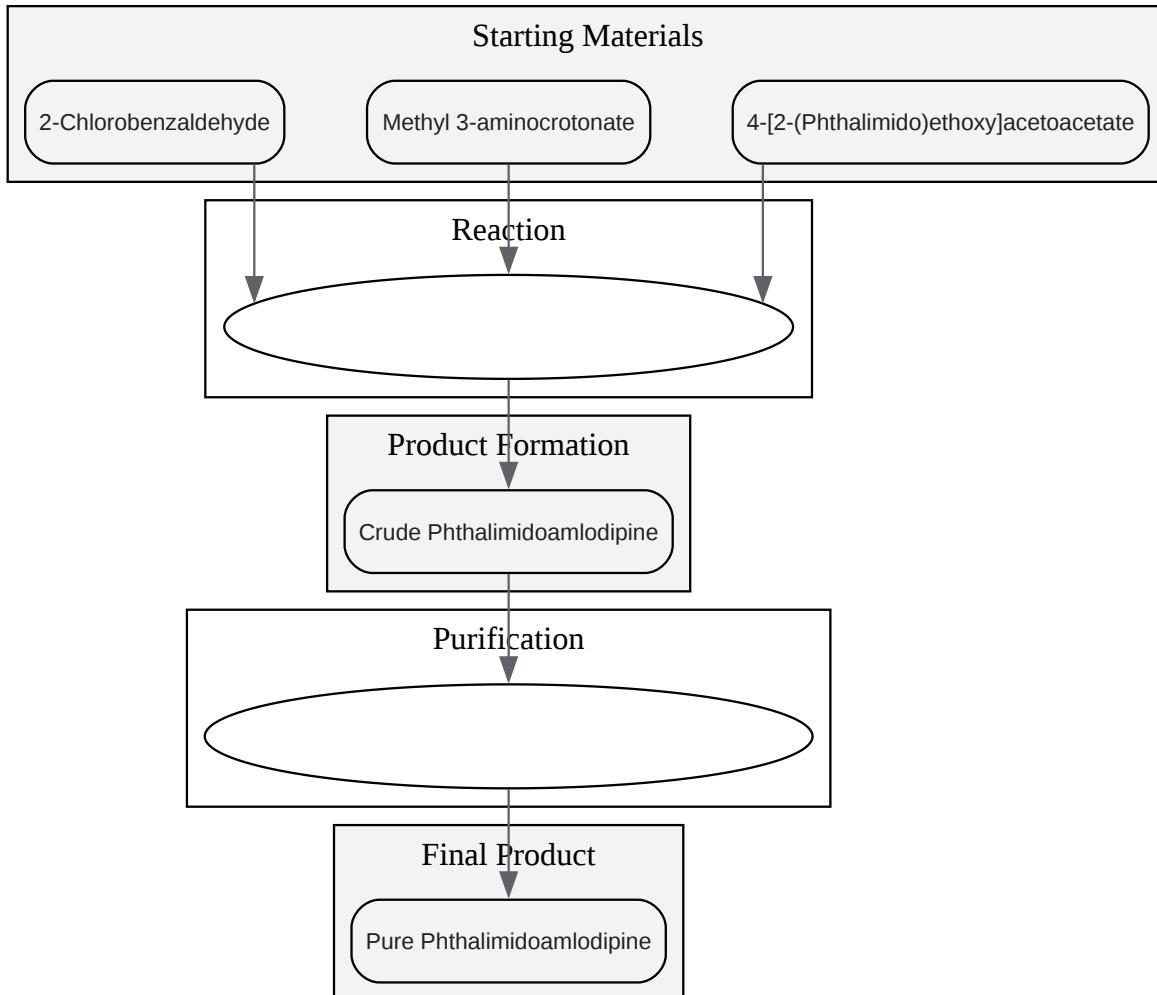
Property	Value	Source(s)
CAS Number	88150-62-3	[3] [6] [7]
Molecular Formula	C ₂₈ H ₂₇ CIN ₂ O ₇	[3] [6] [7]
Molecular Weight	538.98 g/mol	[3] [7]
IUPAC Name	3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisooindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate	[6]
Synonyms	Phthaloyl amlodipine, Amlodipine impurity A, Amlodipine EP Impurity A	[3] [5] [7] [8]
Appearance	White to off-white crystalline powder	[9]
Solubility	Limited solubility in water; soluble in polar organic solvents like DMSO and ethanol	[7] [9]
Melting Point	140-145°C	[7]

Synthesis of Phthalimidoamlodipine

The synthesis of **Phthalimidoamlodipine** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[\[10\]](#) The phthalimido group serves as a protecting group for the primary amine of the ethanolamine side chain of Amlodipine, preventing side reactions during the Hantzsch pyridine synthesis.[\[1\]](#) This protection strategy is advantageous as the phthalimido-protected intermediate is a stable, crystalline solid that is easily purified.[\[1\]](#)

Synthetic Workflow

The general synthetic route involves the condensation of three key components. The following diagram illustrates a common pathway for the synthesis of **Phthalimidoamlodipine**.



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Caption: Synthetic workflow for **Phthalimidoamlodipine**.

Experimental Protocol: A Representative Synthesis

The following protocol is a synthesis adapted from publicly available patent literature, providing a step-by-step guide for laboratory-scale preparation.[11]

Materials:

- 4-[2-(Phthalimido)ethoxy]acetoacetate
- 2-Chlorobenzaldehyde
- Methyl 3-aminocrotonate
- Isopropanol
- Acetic acid
- n-Hexane

Procedure:

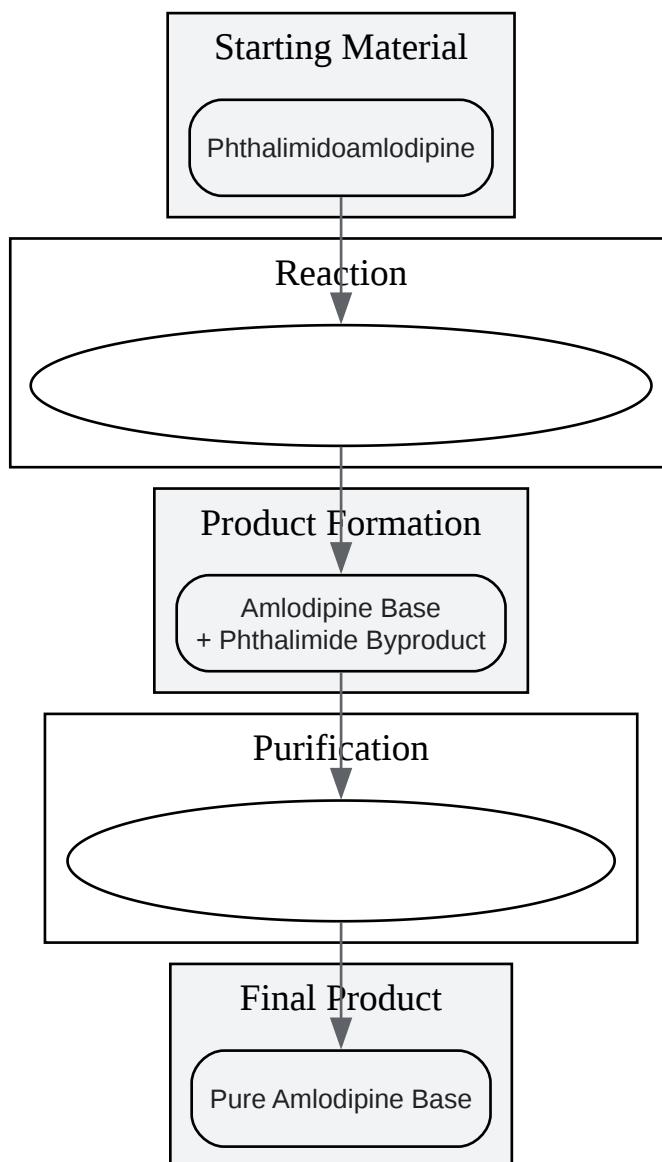
- Reaction Setup: In a suitable reaction vessel, suspend 4-[2-(Phthalimido)ethoxy]acetoacetate (1 equivalent) in isopropanol.
- Addition of Reagents: Add 2-chlorobenzaldehyde (molar equivalent) and methyl 3-aminocrotonate (1.5-3.0 molar equivalents) to the suspension. The use of excess methyl 3-aminocrotonate helps to drive the reaction to completion.
- Reaction: Heat the reaction mixture to reflux (approximately 70-83°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Solvent Removal: After the reaction is complete, distill off the isopropanol under vacuum.
- Initial Purification: Wash the residue with n-hexane to remove non-polar impurities and low-boiling volatiles.
- Crystallization: Add acetic acid to the residue and stir at room temperature for 16-24 hours. This step facilitates the crystallization of the crude **Phthalimidoamlodipine**.
- Isolation and Drying: Isolate the crystalline product by filtration, wash with a small amount of cold acetic acid, and dry under vacuum to obtain pure **Phthalimidoamlodipine**.

Conversion to Amlodipine: The Deprotection Step

Phthalimidoamlodipine serves as a stable precursor that is readily converted to Amlodipine through a deprotection step.^[1] This process involves the removal of the phthalimido group to liberate the primary amine.

Deprotection Workflow

The deprotection is typically achieved by aminolysis, most commonly with methylamine or hydrazine.



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Caption: Conversion of **Phthalimidoamlodipine** to Amlodipine.

Experimental Protocol: Deprotection of Phthalimidoamlodipine

This protocol outlines the conversion of **Phthalimidoamlodipine** to Amlodipine base.[\[11\]](#)

Materials:

- Pure **Phthalimidoamlodipine**
- Ethanolic methylamine
- Water

Procedure:

- Reaction Setup: Suspend pure **Phthalimidoamlodipine** in ethanolic methylamine.
- Reaction: Stir the suspension at room temperature (e.g., 28-32°C) for approximately 17 hours.
- Precipitation: Slowly pour the reaction mixture into hot water (50-55°C) and stir for about an hour. This step precipitates the Amlodipine base while the more soluble phthalimide byproduct remains in the aqueous ethanolic solution.
- Cooling and Isolation: Gradually cool the mixture to room temperature (20-25°C) and continue stirring for another hour to ensure complete precipitation.
- Filtration and Washing: Filter the precipitated solid and wash the wet cake thoroughly with water to remove any remaining impurities.
- Drying: Dry the product at 55-60°C until a constant weight is achieved to yield pure Amlodipine base.

Analytical Characterization and Impurity Profiling

The purity of **Phthalimidoamlodipine** is crucial for the quality of the final Amlodipine API.[2] Various analytical techniques are employed to assess its purity and identify any related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.[12]

Potential Impurities

Several impurities can arise during the synthesis of **Phthalimidoamlodipine**. It is essential to monitor and control these impurities to meet regulatory requirements.

Impurity Name	Potential Source
Unreacted Starting Materials	Incomplete reaction
4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester	Side reaction
Amlodipine Di-Phthalimide Impurity	Dimerization or side reactions
Deschloro Phthalimido Amlodipine	Impurity in the 2-chlorobenzaldehyde starting material

Mechanism of Action of Amlodipine

To appreciate the significance of synthesizing a pure precursor like **Phthalimidoamlodipine**, it is important to understand the mechanism of action of the final drug, Amlodipine. Amlodipine is a dihydropyridine calcium channel blocker.[9][13] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[13] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[13]



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